molecular formula C20H20N4O2 B2562573 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide CAS No. 2034382-81-3

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2562573
CAS No.: 2034382-81-3
M. Wt: 348.406
InChI Key: FYKBDDQFBBTEIQ-UHFFFAOYSA-N
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Description

The compound “N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a methyl group at the 1-position . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The pyridine ring is attached to the pyrazole ring via a methylene bridge. The compound also contains a butanamide group with a phenyl and a ketone substitution .


Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties such as density, boiling point, vapor pressure, refractivity, and polar surface area could be predicted using computational chemistry methods .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing novel derivatives related to this compound, exploring its chemical properties and potential for further functionalization. One approach involves the facile synthesis of highly functionalized novel pyrazolopyridones, starting from various oxoketene dithioacetals. This method demonstrates the versatility of such compounds in generating diverse chemical structures with potential biological activities (Savant, Ladva, & Pandit, 2018).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal properties of derivatives closely related to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide. For instance, new dihydropyridine derivatives have been synthesized and shown to possess antimicrobial activities, indicating the potential for these compounds in developing new antimicrobial agents (Joshi, 2015).

Anticancer Activities

Compounds related to this compound have been investigated for their anticancer properties. Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has shown promising results, highlighting the potential therapeutic applications of these compounds in cancer treatment (Rahmouni et al., 2016).

Inhibition of Biological Targets

One study focused on AZD9668, a derivative with a similar structural motif, demonstrating its role as a novel oral inhibitor of neutrophil elastase, an enzyme implicated in various respiratory diseases. This research underscores the potential of such compounds in treating diseases driven by specific enzyme targets (Stevens et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Compounds containing similar functional groups have been studied for their inhibitory potency against selected kinases .

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-24-14-18(13-23-24)17-9-15(10-21-12-17)11-22-20(26)8-7-19(25)16-5-3-2-4-6-16/h2-6,9-10,12-14H,7-8,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKBDDQFBBTEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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